

# (R)-Odafosfamide (OBI-3424): A Targeted Prodrug for AKR1C3-Expressing Malignancies

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## Compound of Interest

Compound Name: (R)-Odafosfamide

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**(R)-Odafosfamide**, also known as OBI-3424, is a first-in-class small molecule prodrug that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This targeted activation mechanism allows for the specific delivery of a potent DNA alkylating agent to cancer cells overexpressing AKR1C3, potentially minimizing off-target toxicity. This technical guide provides a comprehensive overview of **(R)-Odafosfamide**, its mechanism of action, target patient populations, preclinical and clinical data, and relevant experimental protocols.

## Core Concepts

**(R)-Odafosfamide** is a nitrogen mustard prodrug designed for precision oncology. Its activation is dependent on the presence of AKR1C3, an enzyme that is overexpressed in a variety of solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC).[1][2] This enzyme-specific activation distinguishes **(R)-Odafosfamide** from traditional alkylating agents that are non-selective.[3]

Upon entering a cancer cell with high AKR1C3 expression, **(R)-Odafosfamide** is reduced by AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction releases the active cytotoxic metabolite, OBI-2660, a potent bis-alkylating agent.[4][5] OBI-2660 then forms intra- and inter-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cancer cell death.[3][4]

## Target Patient Populations

The primary target patient populations for **(R)-Odafosfamide** are those with tumors characterized by high levels of AKR1C3 expression. Preclinical and clinical studies have focused on the following malignancies:

- T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL): T-ALL has been identified as a tumor type with significantly high AKR1C3 expression.[\[6\]](#)[\[7\]](#) Preclinical studies using patient-derived xenografts (PDXs) have demonstrated profound in vivo efficacy of **(R)-Odafosfamide** against T-ALL.[\[7\]](#) A Phase I/II clinical trial (NCT04315324) is currently evaluating the safety and efficacy of **(R)-Odafosfamide** in patients with relapsed or refractory T-ALL/T-LBL.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Hepatocellular Carcinoma (HCC): HCC is another malignancy known to have a high prevalence of AKR1C3 overexpression.[\[3\]](#)[\[11\]](#) **(R)-Odafosfamide** has been investigated in a Phase 1/2 clinical trial (NCT03592264) for patients with advanced solid tumors, including HCC.[\[3\]](#)[\[12\]](#)
- Castrate-Resistant Prostate Cancer (CRPC): AKR1C3 is known to be adaptively upregulated in prostate cancer cells following anti-androgen therapies, making CRPC a rational target for **(R)-Odafosfamide**.[\[3\]](#) This indication was also included in the Phase 1/2 solid tumor trial (NCT03592264).[\[3\]](#)[\[12\]](#)
- Other Solid Tumors: The clinical development of **(R)-Odafosfamide** has also included a "basket" cohort for other solid tumors exhibiting high AKR1C3 expression, as determined by immunohistochemistry.[\[12\]](#) Analysis of The Cancer Genome Atlas (TCGA) database indicates that AKR1C3 expression is also significantly elevated in various other tumors, such as lung squamous cell carcinoma and kidney renal clear cell carcinoma.[\[13\]](#)

## Data Presentation

### Preclinical Efficacy of (R)-Odafosfamide

Cancer Type	Model	Key Findings	Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL)	T-ALL Cell Lines	Potent cytotoxicity with IC50 values in the low nM range.	[7]
T-ALL Patient-Derived Xenografts (PDXs)	Median IC50 of 9.7 nM.	[7]	
In vivo T-ALL PDX models	Significant prolongation of event-free survival and disease regression observed.	[7]	
B-cell Acute Lymphoblastic Leukemia (B-ALL)	B-ALL Patient-Derived Xenografts (PDXs)	Median IC50 of 60.3 nM.	[7]
Lung Cancer	H460 cell line	Potent cytotoxicity with an IC50 of 4.0 nM.	[2]
Hepatoblastoma	Patient-Derived Xenograft (PDX) models	Showed promising preclinical activity, inducing objective responses.	[11]

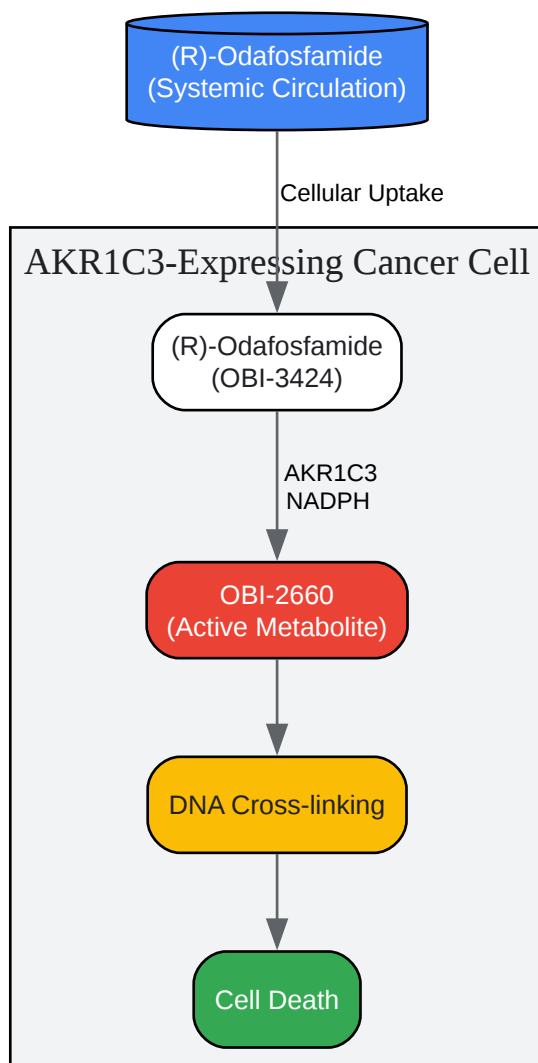
## Clinical Trial Data for (R)-Odafosfamide (NCT03592264 - Phase 1 Solid Tumor)

Parameter	Details	Reference
Study Design	Phase 1, open-label, dose-escalation study in patients with advanced solid tumors.	[1][6]
Patient Population	39 adult patients with advanced or metastatic solid tumors.	[6]
Dosing Schedule A (Days 1 & 8 of a 21-day cycle)	Doses: 1, 2, 4, 6, 8, or 12 mg/m <sup>2</sup>	[1][6]
Maximum Tolerated Dose (MTD): 8 mg/m <sup>2</sup>	[6]	
Dose-Limiting Toxicities (DLTs) at 12 mg/m <sup>2</sup> : Grade 3-4 thrombocytopenia and anemia.	[1][6]	
Dosing Schedule B (Day 1 of a 21-day cycle)	Doses: 8, 10, 12, or 14 mg/m <sup>2</sup>	[1][6]
MTD: Not reached at the maximum tested dose of 14 mg/m <sup>2</sup> .	[1][6]	
Recommended Phase 2 Dose (RP2D): 12 mg/m <sup>2</sup>	[1][6]	
Most Common Treatment-Related Adverse Events (TRAEs)	Anemia (64%), thrombocytopenia (51%), nausea (26%), and fatigue (21%).	[6]
Efficacy	Best confirmed response: Stable disease in 21 of 33 evaluable patients (64%). One patient had a partial response.	[1]
Trial Status	The Phase 2 portion of this trial was terminated in March	[14]

2024.

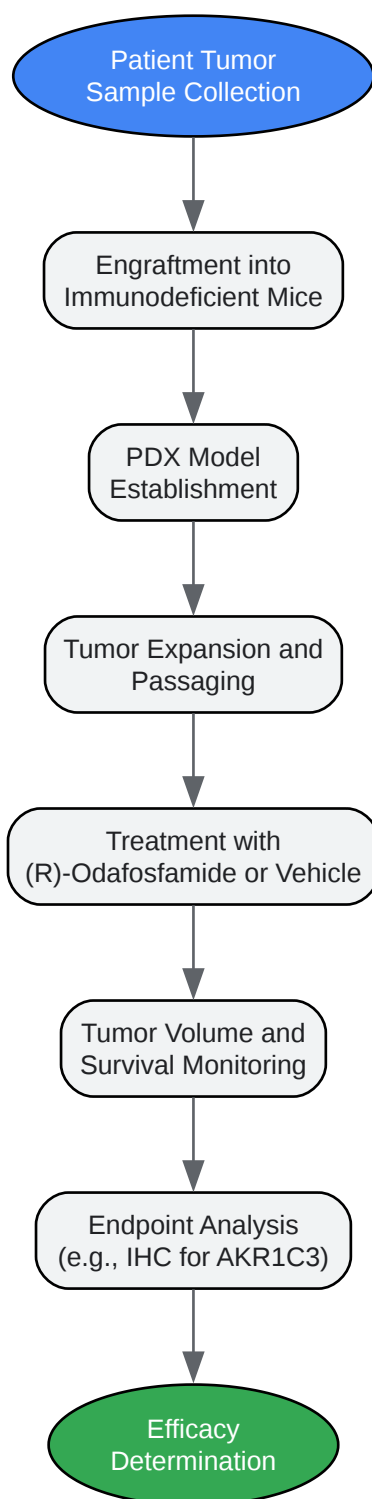
## Signaling Pathways and Experimental Workflows

### Mechanism of Action of (R)-Odafosfamide

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Caption: Activation cascade of **(R)-Odafosfamide** in an AKR1C3-positive cancer cell.

## Patient-Derived Xenograft (PDX) Experimental Workflow



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